molecular formula C16H11N2NaO4S B7822226 CID 12458

CID 12458

Cat. No. B7822226
M. Wt: 350.3 g/mol
InChI Key: CQPFMGBJSMSXLP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 12458 is a useful research compound. Its molecular formula is C16H11N2NaO4S and its molecular weight is 350.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Studying Protein Function and Cellular Processes

Small-molecule perturbation of biological systems, such as Chemically Induced Dimerization (CID), has significantly advanced the study of various biological processes. Recent developments in orthogonal and reversible CID systems have enabled precise control over protein function with unprecedented spatiotemporal resolution. This advancement is crucial for dissecting complex signal transduction pathways and elucidating processes like membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

Enhancing Gene Regulation and Editing

CID techniques, particularly those based on proteolysis-targeting chimera (PROTAC) platforms, have been engineered for inducible gene regulation and editing. These innovative systems enable the fine-tuning of gene expression and multiplexing of biological signals. Their integration into genetic circuits facilitates digitally inducible expression for transient genome manipulation, even in vivo (Ma et al., 2023).

Spatiotemporal Control of Protein-Protein Interactions

The use of photoactivatable chemicals in CID has revolutionized the study of dynamic cellular events, particularly in cell signaling networks. By employing novel chemical inducers that can be rapidly activated and deactivated with light, researchers can manipulate protein localization and interactions in living cells with high precision (Aonbangkhen et al., 2018).

Insights into Cellular and Molecular Mechanisms

CID has been instrumental in resolving complex problems in cell biology, such as understanding lipid second messengers and small GTPases. The technique's ability to offer specific spatiotemporal control has provided insights into the signaling paradox, where a small pool of signaling molecules generates a wide range of responses (DeRose, Miyamoto, & Inoue, 2013).

Agricultural Applications

In agriculture, CID, specifically carbon isotope discrimination (CID), has been used to improve water use efficiency and productivity in crops like barley. The study of genotypic variation in CID among different barley genotypes under various environmental conditions has demonstrated its potential as a selection criterion in breeding programs (Anyia et al., 2007).

Methodological Development in Research

CID has also influenced methodological advancements in areas like mass spectrometry. The development of algorithms for background subtraction in high-resolution LC/MS data, particularly in nonselective CID experiments, has enabled cleaner and more accurate spectral analysis for complex samples (Zhang et al., 2009).

properties

IUPAC Name

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S.Na/c19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h1-10,19H,(H,20,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPFMGBJSMSXLP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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